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molecular formula C10H5F7O B8562782 1-Propanone, 2,3,3,3-tetrafluoro-1-phenyl-2-(trifluoromethyl)- CAS No. 56112-35-7

1-Propanone, 2,3,3,3-tetrafluoro-1-phenyl-2-(trifluoromethyl)-

Cat. No. B8562782
M. Wt: 274.13 g/mol
InChI Key: VNEGZSKUFZUCAV-UHFFFAOYSA-N
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Patent
US04835318

Procedure details

Under protective gas, 22 g (0.18 mol) of benzoyl fluoride and 55.3 g (0.18 mol) of perfluoroisopropyl iodide in 150 ml of CH2Cl2 are initially introduced into a round-bottomed flask. 45 g (0.18 mol) of phosphorous acid trisdiethylamide are added dropwise at about -70° C. The mixture is stirred for 12 hours at -70° C. and, after warming, worked up analogously to Example 1. 38.5 g (78%) of 1-phenyl-2,3,3,3-tetrafluoro-2-trifluoromethyl-propan-1-one of b.p. 90°-92° C./80 mbar are obtained.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
55.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
phosphorous acid trisdiethylamide
Quantity
45 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](F)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[F:10][C:11](I)([C:16]([F:19])([F:18])[F:17])[C:12]([F:15])([F:14])[F:13]>C(Cl)Cl>[C:2]1([C:1](=[O:8])[C:11]([F:10])([C:16]([F:19])([F:18])[F:17])[C:12]([F:15])([F:14])[F:13])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)F
Name
Quantity
55.3 g
Type
reactant
Smiles
FC(C(F)(F)F)(C(F)(F)F)I
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
phosphorous acid trisdiethylamide
Quantity
45 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 12 hours at -70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after warming

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(C(F)(F)F)(C(F)(F)F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 38.5 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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